Lovastatin Dimer

HPLC method development impurity profiling pharmacopoeial compliance

Lovastatin Dimer (EP Impurity D, CAS 149756-62-7) is the only pharmacopoeial reference standard for the dimeric impurity with a relative retention time of ~2.3. Unlike impurities A, B, C, or F, this dimer reflects a distinct degradation pathway; substituting it invalidates method development and batch release testing. Supplied as a Certified Reference Material produced under ISO 17034/ISO 17025 with full traceability to USP/EP primary standards. Essential for stability-indicating method validation, ANDA/DMF submissions, and process R&D dimer-reduction quantification. Quantify against the 0.3% limit with confidence using a batch of ≥95% HPLC purity.

Molecular Formula C48H72O10
Molecular Weight 809.08
CAS No. 149756-62-7
Cat. No. B601721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin Dimer
CAS149756-62-7
Synonyms[1S-[1α[2S*,4S*[βS*,δS*[1R*,2R*,6S*,8R*(R*)]]],2α,6β,8δ(R*)]]-1,2,6,7,8,8a-Hexahydro-.beta.,.delta.-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid 2-[[1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1- naphthaleny
Molecular FormulaC48H72O10
Molecular Weight809.08
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C
InChIInChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lovastatin Dimer (CAS 149756-62-7): A Pharmacopoeial Reference Standard for Lovastatin Impurity Profiling


Lovastatin Dimer, formally designated as Lovastatin EP Impurity D (CAS 149756-62-7), is a structurally characterized dimeric impurity of the statin drug lovastatin. With a molecular formula of C₄₈H₇₂O₁₀ and a molecular weight of 809.08 g/mol, it is formed via covalent linkage of two lovastatin-derived subunits [1]. This compound is a fully characterized chemical reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of lovastatin drug development . It is supplied as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, with traceability to USP and EP primary pharmacopoeial standards .

Why Lovastatin Impurity D Cannot Be Replaced by Other Lovastatin Impurities in Analytical and Quality Control Workflows


Lovastatin EP Impurity D (the dimer) cannot be functionally substituted by any other lovastatin-related impurity or by the parent compound lovastatin itself. Each impurity specified in the PhEur and BP monographs for lovastatin exhibits a unique relative retention time (RRT) under the prescribed HPLC conditions: impurity B at ~0.6, impurity A at ~0.8, impurity F at ~0.9, impurity C at ~1.6, and impurity D (the dimer) at ~2.3 [1]. This chromatographic uniqueness is paired with distinct pharmacopoeial acceptance limits, where impurities A, B, C, and D are each limited to ≤0.3%, while impurity F is limited to ≤0.15% [1]. Consequently, using impurity C or any other impurity as a surrogate for impurity D during method development, system suitability testing, or batch release would generate invalid data and may fail regulatory audit. Furthermore, the dimeric impurity reflects a specific degradation pathway distinct from simple oxidation, ring-opening, or epimerization impurities, making its independent quantification a necessity for stability-indicating method validation .

Quantitative Differentiation Evidence for Lovastatin Dimer (CAS 149756-62-7) Versus Closest In-Class Impurities


Lovastatin Dimer (Impurity D) Exhibits the Longest Relative Retention Time Among All BP-Specified Lovastatin Impurities

Under the PhEur/BP harmonized HPLC method for lovastatin related substances, Lovastatin Dimer (Impurity D) elutes with a relative retention time (RRT) of approximately 2.3 relative to lovastatin (tR ≈ 7 min). This is the latest-eluting peak among all six specified impurities [1]. The closest impurity, Impurity C, elutes at RRT ~1.6, yielding a separation factor (α) of ~1.44 between impurities D and C [1]. In contrast, Impurities B, A, and F elute at RRT ~0.6, ~0.8, and ~0.9 respectively, all within the pre-lovastatin region [1]. This distinct late-elution behavior means that Lovastatin Dimer serves as a critical marker for system suitability in runs with extended gradient times and is used to confirm column resolution performance at the end of the chromatographic run [2].

HPLC method development impurity profiling pharmacopoeial compliance

Pharmacopoeial Acceptance Limit for Impurity D Is 2× Higher Than for Impurity F, Making Its Accurate Quantification a Distinct Regulatory Requirement

The BP/PhEur monograph sets differential maximum permitted impurity levels reflecting distinct toxicological or process-control considerations. For Lovastatin Dimer (Impurity D), the limit is ≤0.3% of the lovastatin peak area, identical to the limits for Impurities A, B, and C [1]. In contrast, Impurity F is restricted to ≤0.15%, while any unspecified individual impurity must not exceed 0.10% [1]. This means that Impurity D is permitted at 2× the level of Impurity F and 3× the level of an unspecified impurity, placing it in a distinct regulatory tier [1]. A correction factor of 1.6 is applied to Impurity E, but no correction factor is specified for Impurity D, indicating that its response factor relative to lovastatin is not significantly divergent [1].

pharmaceutical quality control ANDAsubmission impurity limit testing

Lovastatin Dimer Certified Reference Material Provides Multi-Traceability to USP and EP Primary Standards, Unlike Non-Certified In-House Standards

Lovastatin Impurity D is available as a Pharmaceutical Secondary Standard (CRM), certified under ISO 17034 and ISO/IEC 17025, with documented traceability to USP and EP primary pharmacopoeial standards . This level of metrological traceability is not provided by generic 'high-purity' in-house impurity standards prepared by individual laboratories. Suppliers report HPLC purity of >98% (Clearsynth) and ≥95% (multiple vendors) , with full characterization data including NMR, MS, and HPLC chromatograms supplied with a Certificate of Analysis . The CRM format ensures that the compound is supplied with a defined uncertainty budget and shelf-life specification, which are prerequisites for use in cGMP-compliant QC laboratories and for ANDA/DMF submissions to regulatory authorities .

certified reference material ISO 17034 analytical method validation

Process Patent Data Show That Dimeric Impurity Levels Must Be Reduced Below 0.08% via Dedicated Purification Methods

US Patent 6,521,762 describes a process that reduces dimeric impurity levels in lovastatin and simvastatin to less than 0.08% by treating the statin containing more than 0.08% dimeric impurities with a mild base in a suitable solvent mixture [1]. Japanese Patent JP2003096071 further discloses a lactonization method that remarkably reduces dimer by-product formation through the use of a dehydration agent in a nitrogen atmosphere without a catalyst, followed by high-temperature crystallization . These patents demonstrate that Lovastatin Dimer formation is a process-specific variable—different manufacturing routes produce widely varying dimer levels, and without targeted purification strategies, dimer content may exceed the 0.08% threshold [1]. The dimer is not merely a theoretical impurity but a practically significant by-product requiring dedicated analytical monitoring .

dimeric impurity reduction statin purification process analytical technology

Lovastatin Dimer Molecular Weight (809.08 Da) Is Exactly Double That of the Lovastatin Monomer, Providing a Unique Mass Spectrometric Identifier

Lovastatin Dimer (Impurity D, C₄₈H₇₂O₁₀) has a monoisotopic exact mass of 808.513 Da and a nominal molecular weight of 809.08 Da, which is precisely 2.0× the molecular weight of the lovastatin monomer (C₂₄H₃₆O₅, MW 404.54 Da) [1][2]. This doubling arises from covalent linkage of two lovastatin-derived subunits through a 3,5-dihydroxyheptanoate bridge, as confirmed by the IUPAC systematic name and SMILES representation [1]. In contrast, other lovastatin-related impurities (e.g., Impurity A, B, C, E, F) all have molecular weights comparable to or less than the parent compound, typically in the 300–440 Da range [2]. This makes the dimer uniquely identifiable by LC-MS/MS even without chromatographic separation, as its [M+H]⁺ ion at m/z 809.5 or [M+Na]⁺ at m/z 831.5 falls in a mass range unoccupied by any other known lovastatin impurity [1].

LC-MS impurity identification high-resolution mass spectrometry structural characterization

Procurement-Ready Application Scenarios for Lovastatin Dimer (CAS 149756-62-7) in Pharmaceutical R&D and Quality Control


HPLC Method Development and System Suitability Testing for Lovastatin Related Substances

Analytical development laboratories can use Lovastatin Dimer reference standard as the high-RRT system suitability marker in the PhEur/BP related substances method. With a relative retention of ~2.3 versus lovastatin at ~7 min, Impurity D is the last-eluting analyte, confirming column performance and gradient completion through to the end of the chromatographic run [1]. A well-characterized batch with HPLC purity >98% ensures that resolution between Impurity D and Impurity C (α ≈ 1.44) can be reliably assessed [1].

Batch Release and Stability-Indicating QC Testing for Lovastatin APIs and Formulations

QC laboratories performing batch release testing against the BP/PhEur monograph require a certified Impurity D reference standard to quantify dimer content against the 0.3% limit [1]. For stability studies, forced degradation of lovastatin has confirmed that the dimer is a relevant degradant; accurate quantification of its increase over time and under stress conditions (heat, humidity, light, pH) is essential for assigning shelf-life and storage conditions . The use of a CRM traceable to USP and EP primary standards provides the regulatory defensibility required for ANDA/DMF submissions .

Process Development for Dimeric Impurity Reduction During Lovastatin/Simvastatin Manufacture

Process R&D teams developing dimer-reduction strategies can use the Lovastatin Dimer CRM to calibrate their in-process analytical methods. Patent data indicate that dimer levels in crude lovastatin can exceed 0.08% and that dedicated base-treatment or lactonization processes are required to bring levels below this threshold [2]. Quantification with a traceable reference standard allows process chemists to measure dimer removal efficiency across unit operations (e.g., crystallization, extraction, chromatography) and to establish design spaces that ensure final API compliance with the 0.3% limit [1].

LC-MS/MS Impurity Identification and Structural Confirmation in Fermentation-Derived Lovastatin

Because Lovastatin Dimer possesses a unique molecular ion at m/z 809.5 [M+H]⁺—exactly double the mass of the parent lovastatin monomer—LC-MS/MS workflows can use the characterized reference standard to confirm the identity of the dimeric impurity in fermentation broths or degradation mixtures without reliance on retention time alone [3]. This is particularly valuable when screening multiple Aspergillus terreus fermentation batches where impurity profiles vary with strain, medium composition, and processing conditions [4]. The availability of a fully characterized standard with spectroscopic data (NMR, MS) supports definitive structural assignment .

Quote Request

Request a Quote for Lovastatin Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.